Ganoderic acid D2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid D2 is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, starting from acetyl-coenzyme A. The pathway includes several enzymatic steps, leading to the formation of lanosterol, which is then oxidized and modified to produce various ganoderic acids .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield. Genetic engineering and metabolic pathway optimization are also explored to increase the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ganoderic acid D2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study triterpenoid biosynthesis and chemical modifications.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of health supplements and pharmaceuticals.
Mechanism of Action
Ganoderic acid D2 exerts its effects through various molecular targets and pathways:
Anticancer: Inhibits cancer cell proliferation by inducing apoptosis and cell cycle arrest. It targets pathways such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. It modulates pathways like NF-κB and COX-2.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
Ganoderic acid D2 is compared with other similar compounds, such as:
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid F
- Ganoderic acid H
Uniqueness: this compound is unique due to its specific structural features and bioactivities. While other ganoderic acids share similar triterpenoid structures, this compound exhibits distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .
Biological Activity
Ganoderic acid D2 (GA-D2), a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article synthesizes recent findings on the biological effects, mechanisms of action, and potential therapeutic applications of GA-D2, supported by data tables and relevant case studies.
1. Overview of this compound
Ganoderic acids are a group of triterpenoids known for their pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities. GA-D2 is structurally characterized by its unique side chains and functional groups that contribute to its bioactive properties.
2.1 Anti-Cancer Properties
GA-D2 has demonstrated significant anti-cancer effects in various studies:
- Inhibition of Cancer Cell Proliferation : Research indicates that GA-D2 can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and prostate cancer cells. It induces apoptosis and cell cycle arrest in the G1 phase, affecting key regulatory proteins such as CDK2 and cyclin D1 .
- Mechanisms of Action : The compound has been shown to downregulate the mTOR signaling pathway, inhibiting cancer cell growth and promoting autophagic cell death in esophageal squamous cell carcinoma .
2.2 Anti-Inflammatory Effects
GA-D2 exhibits notable anti-inflammatory properties:
- Cytokine Modulation : Studies have reported that GA-D2 can reduce the expression of pro-inflammatory cytokines, thereby alleviating inflammation in various models .
- Inhibition of Osteoclastogenesis : Similar to other ganoderic acids, GA-D2 inhibits osteoclast differentiation, which is crucial in conditions like osteoporosis and inflammatory bone diseases .
2.3 Antioxidant Activity
The antioxidant capacity of GA-D2 contributes to its protective effects against oxidative stress:
- Free Radical Scavenging : GA-D2 has been shown to scavenge free radicals effectively, reducing oxidative damage in cellular models .
3.1 Clinical Implications
A study involving patients with prostate cancer highlighted the potential of GA-D2 as an adjunct therapy. Patients treated with a combination of standard therapies and GA-D2 showed improved outcomes compared to those receiving standard treatments alone .
3.2 In Vitro Studies
Numerous in vitro studies have demonstrated the cytotoxic effects of GA-D2 on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 17.3 | Induces apoptosis via G1 arrest |
HeLa (Cervical) | 22.8 | Inhibits proliferation |
PC-3 (Prostate) | 15.0 | Blocks androgen receptor signaling |
4. Mechanisms Underlying Biological Activity
The pharmacological effects of GA-D2 are attributed to several mechanisms:
- Gene Expression Modulation : GA-D2 influences the expression of genes involved in apoptosis and inflammation, such as c-Fos and NFATc1, leading to reduced osteoclast fusion and activity .
- Signaling Pathways : The compound activates the PERK/Nrf2 signaling pathway, which is crucial for cellular responses to oxidative stress and aging .
5. Conclusion
This compound exhibits a wide range of biological activities with significant implications for cancer therapy and inflammation management. Its ability to modulate key signaling pathways and gene expressions underlines its potential as a therapeutic agent in various diseases.
Properties
IUPAC Name |
(6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,25-,28+,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUOVOXWPIXOR-OHISEBISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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